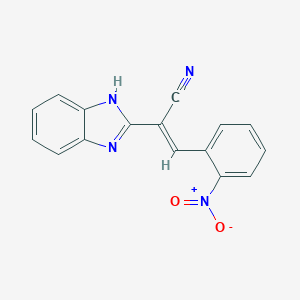![molecular formula C19H19F4N3O2 B236455 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236455.png)
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as TFMB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. TFMB is a small molecule that belongs to the class of benzamides and has been shown to exhibit promising biological activity in various studies.
Mechanism of Action
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide exerts its biological activity by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in the regulation of various cellular processes. CK2 has been implicated in the development and progression of various diseases, including cancer, inflammation, and fibrosis. 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the disruption of CK2-mediated signaling pathways and cellular processes.
Biochemical and physiological effects:
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects in different studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in vivo. 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to exhibit anti-inflammatory and anti-fibrotic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of fibroblasts. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several advantages as a research tool, including its potency and selectivity for CK2, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-fibrotic effects. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research and development of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. One potential direction is the development of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide analogs with improved potency and selectivity for CK2. Another direction is the investigation of the potential application of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide as an anticancer agent in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential toxicity in vivo. Finally, the investigation of the potential application of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in the treatment of other diseases, such as inflammatory and fibrotic diseases, is also an important direction for future research.
Synthesis Methods
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can be synthesized using several methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,3,5,6-tetrafluoro-4-methoxybenzamide with 4-(4-methylpiperazin-1-yl)phenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-2,3,5,6-tetrafluoro-4-methoxybenzamide with 4-(4-methylpiperazin-1-yl)aniline in the presence of a palladium catalyst and a base.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit promising biological activity in various studies. It has been identified as a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential application as an anticancer agent. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of inflammatory and fibrotic diseases.
properties
Product Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
|---|---|
Molecular Formula |
C19H19F4N3O2 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H19F4N3O2/c1-25-7-9-26(10-8-25)12-5-3-11(4-6-12)24-19(27)13-14(20)16(22)18(28-2)17(23)15(13)21/h3-6H,7-10H2,1-2H3,(H,24,27) |
InChI Key |
UNPGTPBNDHRVFC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)

![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)

![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236419.png)
![4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236428.png)
![2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236430.png)
![2-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236437.png)
![N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-2-fluorobenzamide](/img/structure/B236443.png)